Telekin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Telekin es un compuesto de lactona sesquiterpénica de tipo eudesmano que se encuentra de forma natural en diversas plantas medicinales, incluidas Carpesium divaricatum y Telekia speciosa . Ha llamado la atención de forma significativa debido a sus potentes propiedades antitumorales y antiinflamatorias . This compound se ha estudiado ampliamente por su capacidad para inhibir la proliferación de células cancerosas e inducir la apoptosis, lo que lo convierte en un candidato prometedor para la terapia del cáncer .

Métodos De Preparación

Telekin puede sintetizarse a través de diversos métodos, incluida la reacción de adición de Michael. En un estudio, se sintetizó una serie de 13-amino derivados de this compound utilizando este método . Las condiciones de reacción implicaron el uso de dimetilamina como reactivo, y las configuraciones relativas de los derivados se confirmaron mediante difracción de rayos X de monocristal . Los métodos de producción industrial de this compound suelen implicar la extracción de fuentes naturales, como Carpesium divaricatum, seguida de procesos de purificación para aislar el compuesto .

Análisis De Reacciones Químicas

Telekin experimenta varios tipos de reacciones químicas, incluidas la adición de Michael, la oxidación y la reducción . La reacción de adición de Michael se utiliza comúnmente para sintetizar derivados de this compound, donde se añaden aminas al compuesto . Las reacciones de oxidación pueden modificar los grupos funcionales de this compound, lo que puede mejorar su actividad biológica . Los reactivos comunes utilizados en estas reacciones incluyen dimetilamina para la adición de Michael y varios agentes oxidantes para las reacciones de oxidación . Los principales productos que se forman a partir de estas reacciones son típicamente derivados de this compound con grupos funcionales modificados, que pueden presentar una mayor actividad citotóxica contra las células cancerosas .

Aplicaciones Científicas De Investigación

Applications in Cancer Research

1. Antitumor Activity

Telekin has been shown to exhibit potent antitumor effects, particularly against hepatocellular carcinoma (HCC). Research indicates that this compound induces apoptosis through a mitochondria-mediated pathway. Key findings from studies include:

- Mechanism of Action : this compound causes loss of mitochondrial membrane potential, increased intracellular calcium levels, and elevated reactive oxygen species (ROS) levels. It also alters the expression of apoptotic proteins, leading to cell death in HCC cells while showing low toxicity to normal hepatocytes .

- In Vitro Studies : In experiments using the MTT assay, this compound demonstrated significant anti-proliferative activity with an IC50 value indicating effective inhibition of cancer cell growth .

Data Table: Antitumor Effects of this compound

Applications in Antiviral Research

2. Anti-Influenza Activity

Recent studies have explored the antiviral properties of this compound against the H1N1 influenza virus. The sesquiterpene-rich fractions containing this compound were isolated and tested for their efficacy.

- Chemical Composition : this compound was identified alongside other compounds, with a notable concentration found in herbal extracts used in traditional medicine .

- Efficacy : Preliminary results indicate that this compound may inhibit viral replication, although further detailed studies are required to elucidate its full potential as an antiviral agent.

Data Table: Antiviral Effects of this compound

| Study Reference | Virus Type | Observed Effect | Concentration Tested |

|---|---|---|---|

| Influenza A H1N1 | Inhibition of replication | Sesquiterpene-rich fractions |

Biophysical Research Applications

3. Telekinesis Studies

This compound has also been utilized in experimental setups aimed at studying psychokinetic phenomena. Researchers have attempted to isolate telekinetic effects from aerodynamic influences in controlled environments.

- Experimental Design : Studies involved measuring the motion of spinning mobiles under various conditions to differentiate between aerodynamic effects and potential telekinetic influence .

- Findings : Results indicated that certain setups demonstrated movement patterns inconsistent with purely aerodynamic explanations, suggesting a need for further exploration into the mechanisms behind these observations.

Data Table: Experimental Findings on Telekinesis

| Experiment Setup | Airflow Speed Ratio | Mobile Speed Comparison | |

|---|---|---|---|

| Aerodynamic Influence | >1 | N/A | Purely aerodynamic effect |

| Motor Driven | ≤0.5 | Comparable | Mechanical influence observed |

| Telekinesis Driven | ≤0.5 | 7 times greater | Evidence of telekinetic effect |

Mecanismo De Acción

Telekin ejerce sus efectos a través de varios objetivos y vías moleculares. Uno de los principales mecanismos de acción es la inducción de la apoptosis en las células cancerosas a través de la vía mediada por las mitocondrias . This compound induce la pérdida del potencial de membrana mitocondrial, aumenta los niveles de calcio libre intracelular y especies reactivas de oxígeno, y activa la caspasa-9 y la caspasa-3 . Además, se ha demostrado que this compound induce el arresto del ciclo celular en la fase G2/M activando la vía de señalización de la p38 MAPK . Esta vía implica la fosforilación de Cdc25A y Cdc2, lo que lleva a una disminución de los niveles de ciclina B1 y, en última instancia, al arresto del ciclo celular .

Comparación Con Compuestos Similares

Telekin es único entre las lactonas sesquiterpénicas debido a sus potentes propiedades antitumorales y antiinflamatorias . Compuestos similares incluyen artemisinina, tapsigargina y partenólido, que también presentan actividad antitumoral . la capacidad de this compound para inducir la apoptosis a través de la vía mediada por las mitocondrias y su activación de la vía de señalización de la p38 MAPK lo distinguen de estos otros compuestos . Además, los derivados de this compound, como los derivados de 13-amino, han mostrado una mayor actividad citotóxica en comparación con el propio this compound .

Actividad Biológica

Telekin is a naturally occurring eudesmane-type sesquiterpene lactone isolated from the plant Carpesium divaricatum, which has been traditionally used in Chinese medicine for its various therapeutic properties, including antipyretic, analgesic, vermifugic, and anti-inflammatory effects. Recent studies have highlighted its significant biological activity, particularly in cancer therapeutics.

This compound exhibits a range of biological activities, primarily focusing on its anti-cancer properties. Research indicates that it inhibits cell proliferation and induces apoptosis in various cancer cell lines, notably hepatocellular carcinoma (HCC) cells.

Anti-Proliferative Effects

In vitro studies have demonstrated that this compound significantly reduces the viability of HepG2 cells (human hepatocellular carcinoma) in a dose-dependent manner. Concentrations ranging from 3.75 to 30 μmol/L have been shown to effectively inhibit cell growth and induce apoptosis through several mechanisms:

- Cell Cycle Arrest : this compound induces G2/M phase arrest, which is associated with increased phosphorylation of Cdc25A and Cdc2 while decreasing Cyclin B1 levels .

- Reactive Oxygen Species (ROS) Production : Treatment with this compound leads to elevated ROS levels, which are crucial for triggering apoptotic pathways .

- MAPK Pathway Activation : The compound activates the p38 MAPK pathway, as indicated by increased phosphorylation of p38 and MAPKAPK-2 in treated cells .

Apoptotic Mechanisms

The apoptotic effects of this compound are mediated through mitochondrial pathways. Key findings include:

- Loss of Mitochondrial Membrane Potential : this compound treatment results in mitochondrial dysfunction, characterized by the loss of membrane potential and subsequent release of cytochrome c into the cytosol.

- Caspase Activation : There is an increase in the activation of caspase-9 and caspase-3, which are critical mediators of apoptosis .

Cytotoxicity Profile

This compound has been shown to selectively target cancer cells while exhibiting low cytotoxicity towards normal hepatocytes. This selectivity makes it a promising candidate for further development as an anti-cancer agent.

Case Studies and Research Findings

Several studies have focused on the synthesis of this compound derivatives and their biological activities:

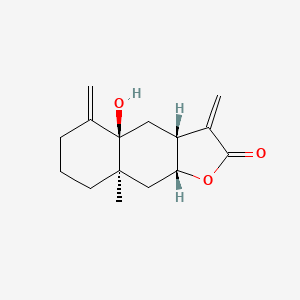

Propiedades

Fórmula molecular |

C15H20O3 |

|---|---|

Peso molecular |

248.32 g/mol |

Nombre IUPAC |

(3aR,4aR,8aR,9aR)-4a-hydroxy-8a-methyl-3,5-dimethylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one |

InChI |

InChI=1S/C15H20O3/c1-9-5-4-6-14(3)8-12-11(7-15(9,14)17)10(2)13(16)18-12/h11-12,17H,1-2,4-8H2,3H3/t11-,12-,14-,15-/m1/s1 |

Clave InChI |

LIDPBIULZNRIJE-QHSBEEBCSA-N |

SMILES |

CC12CCCC(=C)C1(CC3C(C2)OC(=O)C3=C)O |

SMILES isomérico |

C[C@]12CCCC(=C)[C@@]1(C[C@H]3[C@@H](C2)OC(=O)C3=C)O |

SMILES canónico |

CC12CCCC(=C)C1(CC3C(C2)OC(=O)C3=C)O |

Sinónimos |

telekin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.